BenchChemオンラインストアへようこそ!

Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate

Lipophilicity Drug-likeness Bioisostere

Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS not yet widely indexed; molecular formula C₁₁H₂₀N₂O₄S, MW 276.35 g/mol) is a protected azaspiro[3.3]heptane building block bearing a sulfamoyl (-SO₂NH₂) group at the 6-position and a Boc-protected nitrogen in the 2-azaspiro[3.3]heptane core. Azaspiro[3.3]heptanes are recognized as three-dimensional scaffolds that can serve as alternatives to less stable 1,3-heteroatom-substituted cyclohexanes and have been proposed as bioisosteres of morpholines, piperidines, and piperazines.

Molecular Formula C11H20N2O4S
Molecular Weight 276.35 g/mol
Cat. No. B13564437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate
Molecular FormulaC11H20N2O4S
Molecular Weight276.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(C2)S(=O)(=O)N
InChIInChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-6-11(7-13)4-8(5-11)18(12,15)16/h8H,4-7H2,1-3H3,(H2,12,15,16)
InChIKeyRTPBYNMVSHTAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 6-Sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate: A Spirocyclic Sulfonamide Building Block for Drug Discovery


Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS not yet widely indexed; molecular formula C₁₁H₂₀N₂O₄S, MW 276.35 g/mol) is a protected azaspiro[3.3]heptane building block bearing a sulfamoyl (-SO₂NH₂) group at the 6-position and a Boc-protected nitrogen in the 2-azaspiro[3.3]heptane core. Azaspiro[3.3]heptanes are recognized as three-dimensional scaffolds that can serve as alternatives to less stable 1,3-heteroatom-substituted cyclohexanes [1] and have been proposed as bioisosteres of morpholines, piperidines, and piperazines [2]. The combination of the spirocyclic framework with a sulfamoyl substituent creates a distinctive building block for medicinal chemistry programs seeking enhanced physicochemical and pharmacokinetic profiles.

Why Piperidine or Morpholine Analogs Cannot Substitute for Tert-Butyl 6-Sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate


Generic replacement of the azaspiro[3.3]heptane core with simpler piperidine, morpholine, or piperazine rings is not straightforward, as these common heterocycles differ significantly in geometry, lipophilicity, and metabolic stability relative to spirocyclic analogs. Studies show that introducing a spirocyclic center into morpholine/piperidine/piperazine scaffolds alters logD₇.₄ by up to -1.0 log units, except for N-linked 2-azaspiro[3.3]heptanes where logD₇.₄ can increase by +0.5 [1]. Furthermore, azaspiro[3.3]heptanes are not suitable bioisosteres when used as non-terminal groups due to significant geometric changes [1]. The sulfamoyl group at the 6-position introduces additional hydrogen-bonding capacity and polarity that is absent in many commercially available 2-azaspiro[3.3]heptane analogs, making direct substitution without compromising target engagement or physicochemical properties highly unlikely.

Quantitative Differentiation Evidence for Tert-Butyl 6-Sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate


LogD₇.₄ Reduction: Azaspiro[3.3]heptane Core vs. Piperidine/Morpholine Analogs

For compounds where the azaspiro[3.3]heptane core replaces a morpholine, piperidine, or piperazine ring, the measured logD₇.₄ is reduced by as much as -1.0 log units, improving drug-likeness and reducing off-target promiscuity [1]. This class-level effect applies to the 2-azaspiro[3.3]heptane scaffold in tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate, providing a quantifiable advantage over analogous piperidine-sulfonamide building blocks.

Lipophilicity Drug-likeness Bioisostere

Enhanced Aqueous Solubility: Spiro[3.3]heptanes vs. Cyclohexane Analogs

Heteroatom-substituted spiro[3.3]heptanes demonstrate consistently higher aqueous solubility than their 1,3-heteroatom-substituted cyclohexane analogs [1]. This class-level property is attributable to the reduced molecular planarity and altered crystal packing of the spirocyclic scaffold, which directly benefits the solubility profile of tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate relative to cyclohexane-based sulfonamide building blocks.

Aqueous solubility Physicochemical properties Cyclohexane bioisostere

Metabolic Stability Advantage: Azaspiro[3.3]heptane Core vs. Cyclohexane Analogs

Spiro[3.3]heptane-containing compounds show a trend toward higher metabolic stability compared to their cyclohexane analogs, as demonstrated in liver microsome assays across multiple matched molecular pairs [1]. The increased fraction of sp³-hybridized carbons (Fsp³) and the rigid scaffold contribute to reduced oxidative metabolism, making tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate a preferred starting point over flexible cyclohexane-sulfonamide alternatives for programs targeting metabolically labile positions.

Metabolic stability Microsomal clearance Cyclohexane bioisostere

Reduced Conformational Flexibility: Azaspiro[3.3]heptane vs. Piperidine Scaffolds

The 2-azaspiro[3.3]heptane scaffold restricts the conformational freedom of the attached sulfamoyl group relative to what would be possible with a saturated six-membered piperidine ring. X-ray crystallographic analysis of azaspiro[3.3]heptane building blocks reveals a well-defined exit vector geometry that differs from the more flexible piperidine chair conformations [1]. This pre-organization can reduce the entropic penalty upon target binding and potentially enhance selectivity for shallow or sterically constrained binding pockets.

Conformational restriction Entropic penalty Target selectivity

Sulfamoyl Group as a Hydrogen-Bond Donor/Acceptor: Differentiation from 6-Methanesulfonate and 6-Hydroxy Analogs

The primary sulfamoyl (-SO₂NH₂) group at the 6-position of the azaspiro[3.3]heptane core provides dual hydrogen-bond donor and acceptor functionality not present in the commercially more common 6-methanesulfonate (CAS 1239320-11-6) or 6-hydroxy analogs. This extends the pharmacophore interaction capacity and can enhance binding to targets such as carbonic anhydrases, sulfatases, and other sulfonamide-recognizing enzymes [1]. The Boc protection at the 2-position allows orthogonal deprotection and further diversification without affecting the sulfamoyl moiety.

Sulfamoyl Hydrogen bonding Structure-activity relationship

High-Value Application Scenarios for Tert-Butyl 6-Sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate


Carbonic Anhydrase Inhibitor Lead Generation

The sulfamoyl group is a recognized zinc-binding pharmacophore for carbonic anhydrase isoforms, and the constrained spirocyclic scaffold provides a rigid platform for optimizing isoform selectivity. Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate offers a direct entry into this chemical space with an improved logD profile (ΔlogD₇.₄ up to -1.0 vs. piperidine analogs [1]), facilitating the identification of brain-penetrant or kidney-targeted carbonic anhydrase inhibitors with favorable physicochemical properties.

Steroid Sulfatase Inhibitor Development

Aryl sulfamates are known steroid sulfatase (STS) inhibitors with applications in hormone-dependent breast cancer therapy. The spirocyclic scaffold in this building block provides metabolic stability advantages over cyclohexane analogs [2], while the Boc protecting group enables late-stage diversification after sulfamoyl installation. This makes the compound a strategic intermediate for generating libraries of spirocyclic STS inhibitors with reduced metabolic clearance.

PROTAC Linker Component with Enhanced Ternary Complex Stabilization

The orthogonal Boc protection on the azaspiro[3.3]heptane nitrogen allows for selective deprotection and conjugation to E3 ligase ligands or target-protein binders in PROTAC design. Compared to the 6-methanesulfonate analog (CAS 1239320-11-6), the sulfamoyl group provides additional hydrogen-bonding opportunities that can be exploited for ternary complex stabilization or solubility enhancement, a key consideration in PROTAC development where linker composition critically influences degradation efficiency [3].

Fragment-Based Screening Library Design

With a molecular weight of 276.35 g/mol and a high Fsp³ content, this compound meets fragment-based drug design guidelines. The well-defined exit vector geometry from the spiro scaffold [4] makes it an attractive fragment for structure-based design, as the rigid scaffold facilitates reliable docking and pharmacophore modeling compared to flexible piperidine fragments.

Quote Request

Request a Quote for Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.